molecular formula C15H20N2O4S B268811 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

Katalognummer B268811
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: WTFPLIVWVDZKMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide, also known as TFPAC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFPAC is a cyclopropane-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Wirkmechanismus

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases. These enzymes and proteins are involved in various disease processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting their activity, this compound can potentially reduce the severity of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and proteins, making it a potentially useful tool for studying disease processes and potential therapeutic targets. However, this compound can also have off-target effects, leading to potential complications in experimental design. Additionally, this compound may have limited solubility in certain solvents, making it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are several potential future directions for N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide research. One direction is the exploration of this compound as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of this compound as a potential anti-cancer agent, either alone or in combination with other therapies. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully explore the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research. This compound has shown potential as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of this compound.

Synthesemethoden

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid chloride. These methods have been optimized to produce high yields of this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. This compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases, which are involved in various disease processes.

Eigenschaften

Molekularformel

C15H20N2O4S

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H20N2O4S/c18-15(11-3-4-11)17-12-5-7-14(8-6-12)22(19,20)16-10-13-2-1-9-21-13/h5-8,11,13,16H,1-4,9-10H2,(H,17,18)

InChI-Schlüssel

WTFPLIVWVDZKMU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Kanonische SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.